molecular formula C12H13NO3 B3033642 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 109859-99-6

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3033642
CAS No.: 109859-99-6
M. Wt: 219.24 g/mol
InChI Key: XRKSEEMBEXHDLZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid (CAS No. 109859-99-6) is a pyrrolidine derivative characterized by a benzyl group at position 1, a ketone at position 2, and a carboxylic acid at position 2. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol . The compound is typically stored under dry conditions at 2–8°C and is used as a synthetic intermediate in pharmaceutical and organic chemistry. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

IUPAC Name

1-benzyl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-10(12(15)16)6-7-13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSEEMBEXHDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109859-99-6
Record name 1-benzyl-2-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Enantioselective Hydrogenation for Stereochemical Control

The patent US8344161B2 details an enantioselective hydrogenation approach to synthesize (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids. While the primary focus is on halogen-substituted derivatives, the methodology is adaptable to the unsubstituted analog. Key steps include:

  • Cyclization : Reaction of (3,4-dichlorophenyl)-propynoic acid ethyl ester with trifluoroacetic acid in dichloromethane, followed by NaOH-mediated cyclization in dioxane.
  • Hydrogenation : Palladium-catalyzed enantioselective hydrogenation under moderate conditions.

Key Data :

  • Yield : 83% for the cyclization step.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Stereochemical Purity : >99% enantiomeric excess (ee) achieved via optimized hydrogenation.

This method is critical for pharmaceutical applications requiring precise stereochemistry, though it introduces complexity with multi-step synthesis and specialized catalysts.

Cyclization of Itaconic Acid Derivatives

A third route, described in CN104402791A, utilizes dimethyl itaconic acid and benzylamine to form methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, which is subsequently reduced. Although the final product in this case is nebracetam, the intermediate closely resembles the target compound.

Procedure :

  • Condensation : Benzylamine and dimethyl itaconic acid react at 90°C for 21 hours.
  • Workup : Dichloromethane extraction and recrystallization yield the pyrrolidine intermediate.

Yield : 89% for the cyclization step.

This approach demonstrates the versatility of itaconic acid derivatives in pyrrolidine synthesis but requires optimization for direct application to 1-benzyl-2-oxopyrrolidine-3-carboxylic acid.

Comparative Analysis of Methods

Method Starting Material Yield Stereochemical Control Complexity
Ester Hydrolysis Methyl ester precursor 100% None Low
Enantioselective H₂ Propynoic acid ester 83% High (99% ee) High
Itaconic Acid Route Dimethyl itaconic acid 89% None Moderate
General Cyclization Alkyl pent-2-enoate N/A Variable Moderate

Mechanistic and Practical Considerations

  • Ester Hydrolysis : The high yield in this method is attributed to the stability of the pyrrolidone ring under basic conditions. However, the lack of stereochemical control limits its use in enantioselective applications.
  • Enantioselective Synthesis : The palladium-catalyzed hydrogenation in US8344161B2 ensures high enantiopurity, critical for CNS-active pharmaceuticals. However, the cost of catalysts and multi-step purification may hinder scalability.
  • Side Reactions : Competing pathways, such as over-reduction in borohydride-mediated steps, necessitate careful stoichiometric control.

Scientific Research Applications

Scientific Research Applications

  • RXFP3 Antagonists: 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is used in the discovery of nonpeptide antagonists of the neuropeptide relaxin-3/RXFP3 system . This system is involved in physiological processes such as stress responses, appetite control, and motivation .
  • Treatment of Metabolic Syndrome: It has been suggested that RXFP3 antagonists have therapeutic potential in treating metabolic syndrome, including managing antipsychotic drug-induced weight gain and diabetes .
  • Treatment of Alcohol Addiction: RXFP3 antagonists may play a role in treating alcohol addiction . Studies have shown a correlation between relaxin-3 mRNA expression and alcohol intake, suggesting that blocking this system could reduce alcohol consumption .
  • Preparation of Pyrrolidinones: this compound is used in the preparation of pyrrolidinones, which are key intermediates in the synthesis of various compounds, including 2’-fluoro-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxanilides .
  • Synthesis of Serine β-Lactamase Substrates: The compound can be utilized in the synthesis of pyrrolidinone compounds, which can serve as substrates for serine β-lactamases .

Further Research

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine and pyridine derivatives with modifications influencing reactivity, solubility, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-Benzyl-2-oxopyrrolidine-3-carboxylic acid 1-Benzyl, 2-oxo, 3-carboxylic acid C₁₂H₁₃NO₃ 219.24 Pharmaceutical intermediate
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Pyrazole core, 4-chlorophenyl substituent C₁₇H₁₃ClN₂O₂ 312.75 Antimicrobial/anti-inflammatory research
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide Fluorophenyl, benzodioxolylmethyl amide C₁₉H₁₇FN₂O₄ 356.36 CNS-targeted drug candidates
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Pyridine ring, 6-oxo C₁₃H₁₁NO₃ 229.23 Chelating agent or metalloenzyme inhibitor
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid Benzyloxycarbonyl (Cbz) protecting group C₁₃H₁₅NO₄ 257.26 Peptide synthesis intermediates
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid 1-Benzyloxy, 5-oxo C₁₂H₁₃NO₄ 235.24 Prodrug design (enhanced lipophilicity)
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride Hydrochloride salt form C₁₂H₁₆ClNO₂ 253.72 Improved solubility for drug delivery
Key Observations :

Structural Variations :

  • Substituents : The benzyl group in the target compound enhances aromatic interactions, while analogs like the 4-chlorophenyl-pyrazole derivative (MW 312.75) exhibit halogen-driven bioactivity .
  • Ring Systems : Replacement of pyrrolidine with a pyridine ring (e.g., 1-benzyl-6-oxopyridine-3-carboxylic acid ) introduces aromaticity, altering electronic properties and metal-binding capacity .
  • Functional Groups : The Cbz-protected analog () is critical in peptide synthesis, whereas the hydrochloride salt () improves aqueous solubility .

Physicochemical Properties :

  • Molecular Weight : Ranges from 219.24 (target compound) to 356.36 (benzodioxolylmethyl amide), with heavier analogs often showing increased lipophilicity .
  • Solubility : Salt forms (e.g., hydrochloride) enhance solubility, crucial for pharmacokinetics .

Applications :

  • Pharmaceutical Intermediates : The target compound and its Cbz-protected variant are used in synthesizing bioactive molecules .
  • Biological Activity : Halogenated derivatives (e.g., 4-chlorophenyl) are explored for antimicrobial activity, while fluorinated/benzodioxolyl compounds target neurological pathways .

Biological Activity

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Overview

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 109859-99-6

This compound exhibits various biochemical properties due to its structure. Pyrrolidine derivatives are known to interact with enzymes and proteins, influencing cellular functions and potentially modulating biological pathways. The compound's mechanism of action likely involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation and alterations in gene expression.

Anticancer Activity

Research indicates that derivatives of pyrrolidine, including this compound, may exhibit anticancer properties. A study on related compounds showed variable anticancer activity against A549 human lung adenocarcinoma cells. The findings suggested that structural modifications could enhance bioactivity, with certain substitutions leading to significant reductions in cell viability .

CompoundCell Viability (%)Observations
This compound78–86% post-treatmentWeak anticancer activity
4-Chlorophenyl derivative64%Enhanced activity
4-Dimethylamino phenyl derivativeNot specifiedMost potent activity

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar pyrrolidine derivatives have been tested against multidrug-resistant pathogens, indicating potential effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship suggests that modifications can lead to enhanced antimicrobial efficacy .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in cancer and infectious diseases. The compound's ability to inhibit specific enzymes is a key aspect of its biological activity .

Influenza Virus Neuraminidase Inhibition

A study highlighted the role of pyrrolidine derivatives in inhibiting influenza virus neuraminidase. The experimental setup involved assessing the inhibitory effects of various compounds on neuraminidase activity, demonstrating the potential application of such derivatives in antiviral drug development .

Structure-Activity Relationship Studies

Research on novel 5-oxopyrrolidine derivatives revealed insights into their anticancer properties through structure-activity relationship studies. The findings indicated that specific functional groups significantly influenced the compounds' effectiveness against cancer cell lines, underscoring the importance of chemical modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-benzyl-2-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the benzyl group to a pyrrolidine scaffold. A common approach is to use benzyl-protected intermediates followed by oxidation. For example, refluxing with anhydrides (e.g., propionic or valeric anhydride) under controlled conditions can facilitate ester formation, which is later hydrolyzed to the carboxylic acid . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux), and purification via crystallization (e.g., CHCl₃/petroleum ether mixtures). Monitoring reaction progress with TLC or HPLC is critical to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the benzyl group (aromatic protons at δ 7.2–7.5 ppm) and lactam carbonyl (δ ~170 ppm) .
  • HPLC/GC-MS : Assess purity (>95%) using reverse-phase chromatography with UV detection at 210–254 nm .
  • Elemental Analysis : Confirm empirical formula (C₁₃H₁₅NO₃) via combustion analysis .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Avoid oral ingestion—seek medical help immediately if exposed .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. How does the benzyl group influence the compound’s stability and reactivity in catalytic reactions?

  • Methodological Answer : The benzyl group acts as a protective moiety, stabilizing the pyrrolidine ring against nucleophilic attack. To study its role:

  • Perform kinetic experiments under acidic/basic conditions (e.g., HCl/NaOH titration) to measure hydrolysis rates .
  • Use DFT calculations to model electronic effects of the benzyl group on the carbonyl’s electrophilicity .
  • Compare with deprotected analogs (e.g., 2-oxopyrrolidine-3-carboxylic acid) to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ester vs. acid groups) and test in vitro (e.g., enzyme inhibition assays) .
  • Solubility Profiling : Use shake-flask methods to measure logP and correlate with bioactivity discrepancies .
  • Crystallography : Resolve 3D structures via X-ray diffraction to identify conformational preferences affecting target binding .

Q. How can researchers evaluate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways (e.g., hydroxylation at the pyrrolidine ring) .
  • Pharmacokinetic Modeling : Integrate in vitro data with allometric scaling to predict in vivo half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

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